アミスルプリド
概要
説明
アミスルプリドは、主に統合失調症と急性精神病エピソードの治療に使用される第2世代の非定型抗精神病薬です。 それは選択的なドーパミンD2およびD3受容体拮抗薬であり、これは脳内のこれらの受容体を遮断し、精神病の症状を軽減するのに役立ちます 。 アミスルプリドは、うつ病の治療や、術後の吐き気や嘔吐を予防する制吐剤として、より低用量で使用されることもあります .
科学的研究の応用
アミスルプリドは、科学研究で幅広く応用されています。
作用機序
アミスルプリドは、脳内のドーパミンD2およびD3受容体を選択的に拮抗することでその効果を発揮します 。 低用量では、シナプス前側オートレセプターを遮断し、ドーパミン放出を強化して、うつ症状を軽減します。 高用量では、シナプス後側受容体を遮断し、ドーパミン作動性活性を低下させ、精神病の症状を軽減します 。 この二重作用により、統合失調症の陽性症状と陰性症状の両方の治療に効果的です .
6. 類似の化合物との比較
アミスルプリドは、しばしば次のような他の非定型抗精神病薬と比較されます。
スルピリド: ドーパミン作動性遮断活性と同様の置換ベンズアミドですが、追加の低親和性D4拮抗薬特性も有しています
クエチアピン(セロクエル): より鎮静効果があり、受容体プロファイルが広い非定型抗精神病薬.
アリピプラゾール(アビリファイ): ドーパミン受容体における部分アゴニスト活性で知られており、他の抗精神病薬と比較して体重増加を起こしにくい.
アミスルプリドのD2およびD3受容体に対する選択性と、錐体外路系副作用のリスクが低いことから、他の抗精神病薬とは異なります .
生化学分析
Biochemical Properties
Amisulpride interacts with dopamine D2 and D3 receptors . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Cellular Effects
Amisulpride alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It has been found to have a higher affinity for the 5-HT 7 receptor .
Molecular Mechanism
Amisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of amisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors .
Temporal Effects in Laboratory Settings
Amisulpride shows large interindividual variability in plasma/serum levels . The elimination half-life of amisulpride is approximately 12 hours after an oral dose .
Dosage Effects in Animal Models
In animal studies, amisulpride demonstrated preferential affinity for presynaptic D2 and D3 receptors at low doses . Higher doses antagonised postsynaptic D2 and D3 receptors .
Metabolic Pathways
Amisulpride undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive .
Transport and Distribution
Amisulpride and sulpiride are substrates of organic cation transporters of the SLC22 family . SLC22 transporters may play an important role in the distribution of amisulpride and sulpiride, including their ability to penetrate the blood-brain barrier .
準備方法
合成経路と反応条件: アミスルプリドの合成には、いくつかの重要なステップが含まれます。
メチル化: 4-アミノサリチル酸は、ジメチル硫酸と塩基を使用してメチル化され、場合によってはテトラブチルアンモニウムブロミド(TBAB)の存在下で、4-アミノ-2-メトキシメチル安息香酸が得られます.
カップリング: 最終段階では、4-アミノ-5-(エチルスルホニル)-2-メトキシ安息香酸と1-エチル-2-アミノメチルピロリジンを、クロロギ酸フェニルまたはシュウ酸塩化物の存在下でカップリングします.
工業的製造方法: アミスルプリドの工業的製造は、同様の合成経路に従いますが、規模が大きく、収率と純度が最適化されています。 溶媒蒸発、溶媒ドロップ粉砕、乾式粉砕などの技術を使用して、最終製品の溶解度と溶解速度を向上させています .
化学反応の分析
反応の種類: アミスルプリドは、次のようなさまざまな化学反応を起こします。
酸化: 合成で述べたように、酸化はアミスルプリドの調製における重要なステップです.
置換: カップリング反応には、4-アミノ-5-(エチルスルホニル)-2-メトキシ安息香酸のアミノ基が1-エチル-2-アミノメチルピロリジンと反応する置換が含まれます.
一般的な試薬と条件:
酸化剤: タングステン酸ナトリウム、モリブデン酸アンモニウム.
塩基: ジメチル硫酸、TBAB.
カップリング剤: クロロギ酸フェニル、シュウ酸塩化物.
主な生成物: これらの反応から生成される主な生成物は、2-メトキシ-4-アミノ-5-エチルスルホニル安息香酸であり、これはその後、アミスルプリドを形成するためにカップリングされます .
類似化合物との比較
Amisulpride is often compared with other atypical antipsychotics such as:
Sulpiride: Another substituted benzamide with similar dopaminergic blocking activity but with additional low-affinity D4 antagonist properties
Quetiapine (Seroquel): An atypical antipsychotic that is more sedating and has a broader receptor profile.
Aripiprazole (Abilify): Known for its partial agonist activity at dopamine receptors, making it less likely to cause weight gain compared to other antipsychotics.
Amisulpride’s selectivity for D2 and D3 receptors, along with its lower risk of extrapyramidal side effects, sets it apart from other antipsychotics .
生物活性
Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. Its unique pharmacological profile has garnered interest for potential applications beyond its traditional uses, particularly in inflammatory conditions and as an adjunct therapy in resistant psychiatric cases. This article explores the biological activity of amisulpride, highlighting its mechanisms of action, clinical efficacy, and emerging therapeutic roles based on recent research findings.
Amisulpride predominantly acts as a selective antagonist of dopamine receptors, specifically D2 and D3 subtypes. However, recent studies have revealed that its biological effects may extend beyond these receptors:
- Inflammatory Pathways : Amisulpride has been shown to reduce the inflammatory potential of synovial fibroblasts in rheumatoid arthritis models, independent of its action on dopamine receptors. This was demonstrated through phosphoproteomics analysis, which indicated alterations in fibroblast activation pathways such as adhesion and inflammatory signaling .
- Novel Targets : Research identified new potential targets for amisulpride, including Ascc3 and Sec62, which are involved in regulating fibroblast functions and inflammatory responses .
Clinical Efficacy
Amisulpride's efficacy has been evaluated in various clinical settings, particularly concerning schizophrenia and its augmentation with other treatments:
- Schizophrenia Treatment : An 8-week study involving 383 patients with schizophrenia showed that 80.53% achieved remission after treatment with amisulpride. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure outcomes, demonstrating significant symptom reduction compared to non-remission groups .
- Augmentation Therapy : In cases where clozapine was ineffective, amisulpride was used as an adjunct treatment. A case series indicated that patients experienced a greater than 20% reduction in PANSS scores, suggesting that amisulpride can enhance the therapeutic effects of clozapine in resistant schizophrenia .
Case Studies
Several case studies have illustrated the diverse applications of amisulpride:
Emerging Applications
The repurposing of amisulpride for non-psychiatric conditions is a growing area of interest:
- Rheumatoid Arthritis : Amisulpride's ability to modulate inflammatory responses suggests it could serve as a novel therapeutic agent for rheumatoid arthritis, potentially improving patient outcomes alongside existing treatments .
- Comorbid Conditions : Its antidepressant properties may also benefit patients with comorbid dysthymia or depression associated with chronic illnesses, enhancing overall treatment efficacy .
特性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042613 | |
Record name | Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 2.93e-01 g/L | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71675-85-9, 53583-79-2 | |
Record name | Amisulpride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amisulpride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | amisulpride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amisulpride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMISULPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127, 126 - 127 °C | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。